molecular formula C11H22ClFN2O2 B6239711 rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride CAS No. 2361864-78-8

rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride

Cat. No.: B6239711
CAS No.: 2361864-78-8
M. Wt: 268.8
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Description

Rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride: is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a fluorinated cyclopentyl ring, an amino group, and a carbamate functional group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride typically involves multiple steps, starting with the fluorination of cyclopentylamine The fluorination can be achieved using reagents such as Selectfluor or Deoxo-Fluor under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The fluorine atom can be reduced to a hydrogen atom.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Hydrogenated derivatives.

  • Substitution: : Derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Applications in material science and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom can influence the binding affinity and selectivity of the compound towards biological targets, while the amino group can interact with enzymes or receptors.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluorinated cyclopentyl ring and the presence of both an amino and a carbamate group. Similar compounds might include other fluorinated cyclopentyl derivatives or carbamate-based molecules, but the combination of these features in this particular compound sets it apart.

List of Similar Compounds

  • Fluorinated cyclopentyl derivatives: : Various fluorinated cyclopentyl compounds with different functional groups.

  • Carbamate-based molecules: : Other carbamate derivatives with different substituents.

Properties

CAS No.

2361864-78-8

Molecular Formula

C11H22ClFN2O2

Molecular Weight

268.8

Purity

95

Origin of Product

United States

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